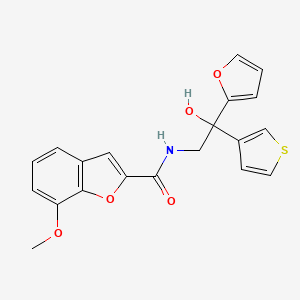

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Description

N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a hybrid heterocyclic compound featuring a benzofuran core substituted with a methoxy group at position 7 and a carboxamide side chain. The side chain incorporates both furan and thiophene moieties, linked via a hydroxy-substituted ethyl bridge.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S/c1-24-15-5-2-4-13-10-16(26-18(13)15)19(22)21-12-20(23,14-7-9-27-11-14)17-6-3-8-25-17/h2-11,23H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTABIFHQHGLBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Hydroxy-7-Methoxybenzaldehyde

The benzofuran core is synthesized via acid-catalyzed cyclization of 2-hydroxy-7-methoxybenzaldehyde with chloroacetone. Under reflux in acetic acid, intramolecular cyclization yields 7-methoxybenzofuran-2-carboxylic acid ethyl ester, which is hydrolyzed to the free acid using NaOH (Scheme 1).

Reaction Conditions :

- Cyclization : Glacial acetic acid, reflux, 6 hours.

- Ester Hydrolysis : 2M NaOH, ethanol, 80°C, 4 hours.

- Yield : 68–72% after crystallization (chloroform/n-hexane, 1:3).

Synthesis of N-(2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-3-yl)Ethyl)Amine

Reductive Amination of 2-(Furan-2-yl)-2-(Thiophen-3-yl)Acetaldehyde

The ethylamine fragment is synthesized via reductive amination of a bifunctional aldehyde:

- Aldehyde Synthesis :

- Furan-2-yl and thiophen-3-yl Grignard reagents are sequentially added to ethyl chloroformate, yielding 2-(furan-2-yl)-2-(thiophen-3-yl)acetaldehyde.

- Reductive Amination :

Reaction Conditions :

- Solvent : Methanol/water (4:1).

- Catalyst : Sodium cyanoborohydride.

- Yield : 55–60% after column chromatography (silica gel, ethyl acetate/hexane).

Amide Bond Formation

Activation and Coupling

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Subsequent reaction with the ethylamine fragment in the presence of triethylamine yields the target amide:

Procedure :

- Acid Chloride Formation : 7-Methoxybenzofuran-2-carboxylic acid (1 eq) + SOCl₂ (1.2 eq), reflux, 2 hours.

- Amidation : Acid chloride (1 eq) + ethylamine derivative (1.1 eq) + triethylamine (1.5 eq), DCM, 0°C → room temperature, 6 hours.

- Yield : 75–80% after recrystallization (ethanol/water).

Alternative Synthetic Routes

Palladium-Catalyzed Carbonylation

Adapting methodology from CN114751883B, a palladium-catalyzed carbonylation of 2-alkynylphenol with nitroaromatics affords benzofuran-3-carboxamides. For the target compound:

- Catalyst : Pd(OAc)₂ (5 mol%).

- Ligand : Triphenylphosphine (10 mol%).

- CO Source : Mo(CO)₆.

- Conditions : 90°C, 24 hours, DMF/water.

Advantages :

- Single-step formation of the benzofuran-carboxamide scaffold.

- Compatibility with nitroaromatic precursors for amine introduction.

Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity due to its structural similarity to natural products. It could be investigated for potential antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential therapeutic agents. The presence of the furan and thiophene rings, along with the hydroxy and carboxamide groups, suggests that it could interact with various biological targets, including enzymes and receptors.

Industry

In the material science industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and potential for electron transport.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxy and carboxamide groups could form hydrogen bonds with amino acid residues, while the aromatic rings could participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Carboxamide Derivatives

The synthesis of N-methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (22) () shares similarities in the benzofuran-carboxamide scaffold. Key differences include:

- Substituents : Compound 22 substitutes the benzofuran core with a 4-methoxybenzyl group and N-methoxy-N-methyl carboxamide, contrasting with the hydroxyethyl-linked furan/thiophene side chain in the target compound.

Thiophene/Furan Carboxamide Derivatives

N-(2-Nitrophenyl)thiophene-2-carboxamide () and its furan analog (N-(2-nitrophenyl)furan-2-carboxamide ) provide critical insights into the structural and electronic effects of thiophene vs. furan substitution:

- Dihedral Angles: The thiophene-carboxamide derivative exhibits dihedral angles of 13.53° and 8.50° between the benzene and thiophene rings, compared to 9.71° for the furan analog .

- Bond Lengths : C–S bond lengths in the thiophene derivative (1.71–1.74 Å) differ significantly from C–O bonds in the furan analog, affecting electronic distribution and hydrogen-bonding capabilities .

- Biological Activity: Thiophene carboxamides demonstrate genotoxicity in mammalian cells, while furan analogs are less studied but may exhibit distinct bioactivity profiles due to oxygen vs. sulfur electronegativity .

Functional Group Comparisons

- Hydroxyethyl Linkers : The hydroxyethyl group in the target compound may enhance solubility or hydrogen-bonding capacity compared to simpler alkyl chains (e.g., in ’s 2-(2-hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide ).

- Methoxy Substitution : The 7-methoxy group on benzofuran could mimic the 4-methoxybenzyl group in Compound 22, influencing metabolic stability or receptor binding .

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and specific case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 303.3 g/mol. The structural complexity includes furan and thiophene rings, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H15NO4S |

| Molecular Weight | 303.3 g/mol |

| CAS Number | 2034343-86-5 |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Furan and Thiophene Rings : This may be achieved through cross-coupling reactions.

- Introduction of the Benzofuran Moiety : Various methods like nucleophilic substitution can be employed.

- Carboxamide Formation : The final step usually involves the reaction of the intermediate with appropriate amine derivatives to form the carboxamide linkage.

Anticancer Properties

Recent studies have evaluated the anticancer potential of benzofuran derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 12.4 |

| MDA-MB-231 | 10.5 |

| A549 | 15.0 |

| HT-29 | 20.0 |

| MCF-7 | 18.0 |

These findings indicate that the compound exhibits significant antiproliferative activity, particularly against cervical and breast cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Antioxidant Activity : The presence of furan and thiophene groups contributes to antioxidant properties, which can protect normal cells from oxidative stress during treatment .

Study 1: Anticancer Efficacy

A study conducted on various benzofuran derivatives demonstrated that compounds similar to this compound exhibited enhanced cytotoxicity against MDA-MB-231 cells compared to standard chemotherapeutics like doxorubicin . The study highlighted a structure–activity relationship indicating that methoxy substitutions significantly enhance potency.

Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were screened for antimicrobial activity against a panel of bacterial strains. Results indicated that certain analogs displayed notable inhibition zones, suggesting their potential as antimicrobial agents .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:

The synthesis involves multi-step reactions, including:

- Coupling of benzofuran and thiophene moieties : Use Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, ensuring stoichiometric control of palladium catalysts (e.g., Pd(PPh₃)₄) to minimize side reactions .

- Hydroxyethyl linker introduction : Employ reductive amination or nucleophilic substitution under inert conditions (N₂ atmosphere) to preserve the hydroxyl group’s integrity .

- Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (≥95%) .

Optimization focuses on yield enhancement (e.g., 40–60% yield reported for analogous compounds) and minimizing residual palladium (<10 ppm) .

Basic: Which spectroscopic methods are critical for confirming the compound’s structure?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., methoxy group at δ ~3.8 ppm) and carbons (benzofuran C=O at δ ~160 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the hydroxyethyl-thiophene moiety .

- X-ray Crystallography : Determines bond lengths/angles (e.g., furan-thiophene dihedral angles ~120°) and validates hydrogen-bonding networks (O–H⋯O interactions) critical for stability .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 452.12) .

Advanced: How can researchers resolve contradictions between in vitro and in vivo bioactivity data?

Answer:

Discrepancies often arise from:

- Metabolic instability : Perform stability assays in liver microsomes (human/rodent) to identify vulnerable sites (e.g., ester hydrolysis). Introduce steric hindrance via methyl groups on the benzofuran ring .

- Poor solubility : Use logP calculations (e.g., predicted logP = 3.2) and adjust substituents (e.g., replace methoxy with polar groups) to enhance aqueous solubility .

- Off-target effects : Employ CRISPR-based gene silencing or isoform-selective inhibitors to validate target specificity .

Advanced: What computational strategies predict binding modes to cancer-related targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2). Prioritize poses with hydrogen bonds to thiophene sulfur (distance ≤3.5 Å) .

- MD Simulations : Run 100-ns simulations in explicit solvent (AMBER force field) to assess binding stability. Analyze RMSD/RMSF plots for conformational flexibility .

- Free Energy Calculations : Apply MM-PBSA to rank binding affinities (ΔG < -8 kcal/mol indicates strong binding) .

Basic: How should researchers design SAR studies for this compound?

Answer:

- Core modifications : Synthesize analogs replacing furan with pyrrole or thiophene with selenophene to assess electronic effects on activity .

- Substituent variation : Test methoxy group replacements (e.g., -OH, -CF₃) to map steric/electronic requirements .

- Bioassay panels : Screen against 3–5 cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination (dose range: 1 nM–100 µM) .

Advanced: What experimental approaches address low reproducibility in cytotoxicity assays?

Answer:

- Standardized protocols : Use CLSI guidelines for cell viability assays (MTT/XTT) with triplicate technical replicates and Z’-factor validation (>0.5) .

- Batch variability control : Source cells from authenticated repositories (ATCC) and pre-treat with P-glycoprotein inhibitors to mitigate efflux effects .

- Data normalization : Express results relative to housekeeping genes (e.g., GAPDH) and include positive controls (e.g., doxorubicin) .

Basic: What are the stability challenges during long-term storage?

Answer:

- Hydrolysis susceptibility : Store lyophilized powder at -20°C under argon. Avoid aqueous buffers with pH >7.0 .

- Photodegradation : Conduct accelerated stability studies (ICH Q1A guidelines) under UV light (λ = 254 nm) and use amber vials for light-sensitive groups (e.g., benzofuran) .

Advanced: How to validate target engagement in cellular models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.